2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide
Description
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide is a synthetic compound widely studied for its potential applications across various scientific fields. This complex molecule is characterized by its unique pyrazole and pyrrolidine structures, making it a valuable subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N4O3/c1-5-6-21(12-8-13(23)20(4)15(12)25)14(24)7-11-9(2)19-22(10(11)3)16(17)18/h12,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKOQZMCDCFRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC(=O)N(C1=O)C)C(=O)CC2=C(N(N=C2C)C(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide involves multiple steps, starting from the formation of the pyrazole ring, followed by the incorporation of the difluoromethyl and dimethyl groups. The final steps include the attachment of the pyrrolidine ring and the addition of the propylacetamide moiety. These processes typically require controlled temperatures, specific catalysts, and precise reaction times to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized to achieve large-scale output while maintaining efficiency and cost-effectiveness. This often involves the use of automated reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might involve the use of reducing agents like lithium aluminum hydride.
Substitution: : The presence of the pyrazole and pyrrolidine rings allows for numerous substitution reactions, typically facilitated by reagents like halides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, but can include various derivatives of the original compound with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model for studying pyrazole and pyrrolidine ring reactivity and stability, contributing to the understanding of complex synthetic pathways.
Biology
Biologically, it is explored for its potential interactions with enzymes and receptors, possibly influencing metabolic and signaling pathways.
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, it can be utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide exerts its effects is linked to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(1-methyl-2,5-dioxopyrrolidin-3-yl)-N-propylacetamide is unique due to its specific combination of the pyrazole and pyrrolidine structures. Similar compounds include other pyrazole derivatives and pyrrolidine-based molecules, which may share some chemical properties but differ in their biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
